molecular formula C16H12Br2FN3O2 B11132516 Ethyl [6,8-dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate

Ethyl [6,8-dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate

Cat. No.: B11132516
M. Wt: 457.09 g/mol
InChI Key: SKTNUSKPZAYOKX-UHFFFAOYSA-N
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Description

Ethyl [6,8-dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate is a synthetic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry and material science due to its unique structural characteristics .

Properties

Molecular Formula

C16H12Br2FN3O2

Molecular Weight

457.09 g/mol

IUPAC Name

ethyl N-[6,8-dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate

InChI

InChI=1S/C16H12Br2FN3O2/c1-2-24-16(23)21-15-13(9-3-5-11(19)6-4-9)20-14-12(18)7-10(17)8-22(14)15/h3-8H,2H2,1H3,(H,21,23)

InChI Key

SKTNUSKPZAYOKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(N=C2N1C=C(C=C2Br)Br)C3=CC=C(C=C3)F

Origin of Product

United States

Mechanism of Action

The mechanism of action of Ethyl [6,8-dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in critical biological processes . The exact molecular targets and pathways can vary depending on the specific application and context .

Biological Activity

Ethyl [6,8-dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by an imidazo[1,2-a]pyridine core, with bromine substitutions at positions 6 and 8 and a 4-fluorophenyl group at position 2. The molecular formula is C_16H_13Br_2FN_2O_2, with a molecular weight of 457.09 g/mol. The synthesis typically involves multi-step reactions that ensure high yields and purity, often utilizing reagents such as EDCI and HOBt for coupling reactions.

Antimycobacterial Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant antimycobacterial activity. For instance, this compound has shown promising results in inhibiting the growth of Mycobacterium tuberculosis in vitro. A study reported an IC50 value of approximately 5 µM against M. tuberculosis, suggesting its potential as an antituberculosis agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Imidazo[1,2-a]pyridine Core : Known for various biological activities including antimicrobial and anticancer properties.
  • Bromine Atoms : Typically enhance lipophilicity and may improve membrane permeability.
  • 4-Fluorophenyl Group : Contributes to the compound's binding affinity to biological targets.

Case Studies

Several studies have investigated the biological efficacy of similar compounds. For example:

  • Anticancer Activity : A related compound demonstrated significant inhibition of cancer cell proliferation in various human cancer cell lines with IC50 values ranging from 10 to 20 µM.
  • Enzyme Inhibition : Compounds with similar structural motifs have been evaluated for their ability to inhibit key enzymes involved in metabolic pathways. The inhibition of neutral sphingomyelinase (nSMase) has been highlighted as a significant mechanism for neuroprotective effects in models of Alzheimer's disease .

Comparison of Biological Activities

Compound NameStructureBiological ActivityIC50 (µM)
This compoundStructureAntimycobacterial5
Related Imidazo[1,2-a]pyridineStructureAnticancer10 - 20
nSMase Inhibitor (PDDC)StructureNeuroprotectiveNot specified

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